4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Description

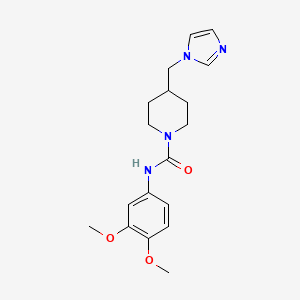

This compound features a piperidine-1-carboxamide scaffold substituted with a 3,4-dimethoxyphenyl group at the N-position and a 1H-imidazol-1-ylmethyl moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-24-16-4-3-15(11-17(16)25-2)20-18(23)22-8-5-14(6-9-22)12-21-10-7-19-13-21/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCBJEVWWLKCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the imidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites of enzymes, while the piperidine ring and dimethoxyphenyl group contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and analytical comparisons with closely related compounds:

Detailed Analysis of Structural and Functional Variations

Core Scaffold Modifications

- Piperidine vs. Benzodiazol-one (Compound 56): Compound 56 replaces the imidazole-methyl group with a 4-bromo-2-oxo-benzodiazol-1-yl moiety . This introduces a brominated heterocycle, likely enhancing electron-withdrawing properties and altering binding kinetics. The HRMS data (m/z 458.0954 calculated vs. 458.1059 found) suggests minor isotopic variance or impurities during synthesis.

- Sulfanyl vs.

Pharmacophore Implications

- Imidazole Role : The target compound’s imidazole may engage in π-π stacking or coordinate with metal ions in enzyme active sites, whereas Compound 56’s benzodiazol-one could act as a hydrogen-bond acceptor via its carbonyl group .

- 3,4-Dimethoxyphenyl Group : Common across all compounds, this group likely contributes to lipophilicity and membrane permeability. In Rip-B , its attachment via an ethyl linker (rather than piperidine) reduces conformational rigidity.

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molecular weight of approximately 342.40 g/mol, it features an imidazole ring, a piperidine moiety, and a dimethoxyphenyl group. These structural components contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the Mannich reaction, which is a well-established method for creating biologically active compounds. The reaction combines an amine with formaldehyde and a ketone or aldehyde to produce a Mannich base. This method allows for the introduction of diverse functional groups that enhance biological activity .

Antimicrobial Activity

Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various strains of bacteria and fungi. The imidazole ring is known for its ability to disrupt microbial cell membranes, leading to cell death .

| Activity Type | Tested Organisms | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Effective at low concentrations |

| Antifungal | C. albicans | Inhibition observed |

| Antiviral | HSV-1, HSV-2 | Moderate activity reported |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies suggest that similar piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and the activation of pro-apoptotic pathways .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Receptor Binding : The imidazole moiety may facilitate binding to various receptors involved in inflammation and immune response.

- Enzyme Inhibition : Potential inhibition of enzymes related to cancer cell proliferation and survival pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound revealed that it exhibited significant activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative treatment option .

- Anticancer Activity Assessment : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway involvement. These findings suggest a promising avenue for further research into its use as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.